molecular formula C20H29NO2S B2835648 2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1331280-48-8

2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No. B2835648
CAS RN: 1331280-48-8
M. Wt: 347.52
InChI Key: SWGPDJHYSGBDNN-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide, also known as CPMT, is a chemical compound with potential applications in scientific research. CPMT is a thioacetamide derivative and belongs to the class of cyclopentyl compounds.

Scientific Research Applications

Metabolic Studies and Herbicide Activity

One area of application involves the study of chloroacetamide herbicides and their metabolism by liver microsomes in humans and rats. Compounds like acetochlor and metolachlor, which share functional groups with the specified acetamide, have been extensively studied for their carcinogenic potential and metabolic pathways involving cytochrome P450 isoforms such as CYP3A4 and CYP2B6 (Coleman et al., 2000). This research provides insights into the biotransformation of these herbicides and their intermediates, contributing to a better understanding of their environmental and health impacts.

Pharmacological Applications

The modification of acetamide structures has been explored for developing new pharmacological agents. For instance, acetaminophen metabolism studies have revealed its conversion into bioactive compounds like AM404, which acts on TRPV1 agonists and the endogenous cannabinoid system, indicating a pathway for its analgesic effects (Högestätt et al., 2005). Similarly, compounds with the acetamide moiety are investigated for their potential in treating various conditions, underscoring the relevance of understanding the chemical and biological properties of such derivatives.

Synthesis and Chemical Properties

Research on the synthesis and properties of acetamide derivatives, such as the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlights the synthetic versatility of acetamide compounds in producing intermediates for pharmaceuticals and other chemicals (Magadum & Yadav, 2018). These studies not only contribute to the development of green synthetic methods but also aid in the discovery of new drugs and materials with improved functionalities.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c1-23-17-10-8-16(9-11-17)20(12-4-5-13-20)15-21-19(22)14-24-18-6-2-3-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPDJHYSGBDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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